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molecular formula C11H13NO4 B8644330 Ethyl 2-(3-carbamoylphenoxy)acetate

Ethyl 2-(3-carbamoylphenoxy)acetate

Cat. No. B8644330
M. Wt: 223.22 g/mol
InChI Key: BADPJTCPOGQANB-UHFFFAOYSA-N
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Patent
US05215738

Procedure details

The subject compound was prepared using the general method of Example 3, except that 10.0 g (72.9 mmol) of 3-hydroxybenzamide was reacted with 29.0 g (236.6 mmol) of ethyl chloroacetate and 19.0 g (137.5 mmole) of K2CO3 in the presence of 150 cc dry DMF. There was obtained 11.8 g (72%) of the desired product having an mp of 158°-159° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[O:6].Cl[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH2:16]([O:15][C:13]([CH2:12][O:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[O:6])=[O:14])[CH3:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC=1C=C(C(=O)N)C=CC1
Name
Quantity
29 g
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
19 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The subject compound was prepared

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)COC=1C=C(C(=O)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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